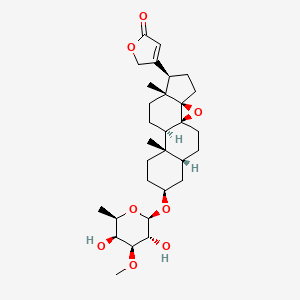

Cardenolide B-1

Overview

Description

Cardenolide B-1 is a naturally occurring cardiac glycoside isolated from the plant Nerium oleander . Cardiac glycosides are known for their potent effects on the heart, and this compound is no exception. These compounds are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cardiac muscle contraction .

Mechanism of Action

Target of Action

Cardenolide B-1, like other cardenolides, primarily targets the Na+/K±ATPase enzyme . This enzyme is responsible for maintaining the sodium and potassium ion gradients across cell membranes . It has also been suggested that the nucleolus and c-Myc could be potential targets of cardenolide-mediated antitumor activity .

Mode of Action

Cardenolides are known to inhibit the activity of Na+/K±ATPase . They act as highly specific allosteric inhibitors of this enzyme . The interaction of this compound with its targets leads to changes in the cellular ion balance, which can have various downstream effects .

Biochemical Pathways

This compound affects the biochemical pathways related to the function of Na+/K±ATPase and potentially the nucleolar structure and c-Myc expression . The biosynthesis of cardenolides, including this compound, involves pregnane derivatives (pregnenolone or progesterone) that are derived from either cholesterol or phytosterols (for example, β-sitosterol) . Two cytochrome P450, family 87, subfamily A (CYP87A) enzymes act on both cholesterol and phytosterols to form pregnenolone, the first committed step in cardenolide biosynthesis .

Pharmacokinetics

It is known that cardenolides, in general, have a narrow therapeutic window . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the disruption of the sodium and potassium ion balance across cell membranes due to the inhibition of Na+/K±ATPase . This can lead to various cellular effects, including potential antitumor activity . In the context of cancer, it has been suggested that cardenolides can disorganize nucleolar structure and function, impair cyclin-dependent kinase and c-Myc expression, and disrupt cancer cell-specific perinucleolar bodies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of cardenolides in plants is subject to natural selection by herbivores and can be impacted by both biotic and abiotic environmental factors . .

Biochemical Analysis

Biochemical Properties

Cardenolide B-1 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the sodium-potassium adenosine triphosphatase enzyme, which is crucial for maintaining the sodium and potassium ion gradients across cell membranes . By inhibiting this enzyme, this compound disrupts ion homeostasis, leading to increased intracellular calcium levels. This interaction is essential for its therapeutic effects on heart conditions, as it enhances cardiac contractility . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels, which is beneficial for treating heart failure and arrhythmias . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . This compound also affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the sodium-potassium adenosine triphosphatase enzyme, this compound inhibits its activity, leading to increased intracellular sodium levels . This, in turn, causes a rise in intracellular calcium levels through the sodium-calcium exchanger, enhancing cardiac contractility . In cancer cells, this compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to decreased cell proliferation and increased apoptosis . These molecular interactions highlight the compound’s potential therapeutic applications in both cardiac and cancer treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can sustain its therapeutic effects over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic benefits, such as enhanced cardiac contractility and anticancer effects . At high doses, this compound can induce toxic effects, including arrhythmias and other adverse reactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs . Additionally, this compound influences metabolic flux and metabolite levels, further impacting cellular functions and therapeutic outcomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by the sodium-potassium adenosine triphosphatase enzyme, which also serves as its primary target . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the sodium-potassium adenosine triphosphatase enzyme and other intracellular proteins . This localization is essential for its therapeutic effects, as it allows this compound to modulate ion homeostasis and cell signaling pathways effectively . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cardenolide B-1 can be synthesized through a series of chemical reactions starting from basic steroidal structures. One common approach involves the oxidation of 3-epiandrosterone to introduce the necessary functional groups . The process typically includes regioselective C-H oxidation and subsequent modifications to attach the sugar moiety, forming the glycoside linkage .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the stems and twigs of Nerium oleander . The plant material is typically subjected to methanol extraction, followed by partitioning with solvents like hexane, ethyl acetate, and n-butanol to isolate the cardenolide compounds .

Chemical Reactions Analysis

Types of Reactions: Cardenolide B-1 undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups and formation of lactone rings.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various hydroxylated and lactonized derivatives of this compound .

Scientific Research Applications

Cardenolide B-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Cardenolide B-1 is unique among cardiac glycosides due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZPCWNXFYPMNP-QMBFAAFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cardenolide B-1 and where is it found?

A1: this compound (1) is a novel cardenolide monoglycoside discovered in the methanol extract of Nerium oleander stems and twigs []. This compound, along with another new cardenolide (Cardenolide B-2) and the previously uncharacterized natural compound oleagenin, were isolated and their structures elucidated using spectroscopic data [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.